1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
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Overview
Description
1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a compound of interest in various scientific fields due to its unique structural properties. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can influence the compound’s reactivity and interaction with biological targets . The presence of the difluoromethyl group further enhances its chemical properties, making it a valuable building block in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes the carbene insertion into the central bond of a bicyclo[1.1.0]butane, followed by radical or nucleophilic addition across a [1.1.1]propellane . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized derivatives that can be further utilized in synthetic applications .
Scientific Research Applications
1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a unique three-dimensional shape that can fit into enzyme active sites or receptor binding pockets, influencing biological pathways . The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride stands out due to its rigid bicyclic structure and the presence of the difluoromethyl group. Similar compounds include:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may lack the difluoromethyl group, affecting their reactivity and biological activity.
Difluoromethylated compounds: These compounds contain the difluoromethyl group but may have different core structures, influencing their overall properties and applications.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-5(9)7-1-6(2-7,3-7)4-10;/h5H,1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKBJXHXEPVSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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